2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide
Description
This compound is a thiophene-based sulfonamide derivative featuring a fluorinated aromatic sulfonyl group and a carboxamide moiety. Its structure combines a central thiophene ring substituted with methyl groups at positions 4 and 5, a propanamido linker, and a 4-fluorobenzenesulfonyl group.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-10-11(2)25-17(15(10)16(22)19-3)20-14(21)8-9-26(23,24)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVMRSKFFGURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonylpropanoylamino intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions to form the sulfonylpropanoylamino intermediate.
Thiophene ring functionalization: The thiophene ring is functionalized by introducing methyl groups at positions 4 and 5.
Coupling reaction: The sulfonylpropanoylamino intermediate is then coupled with the functionalized thiophene ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Material Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance binding affinity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The listed compounds (e.g., 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide, dithiolane derivatives, and piperidinols) differ significantly in core scaffolds, substituents, and functional groups. Below is a comparative analysis based on structural motifs and inferred properties:
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Thiophene | Fluorobenzenesulfonyl, carboxamide | Enzyme inhibition (hypothetical) |
| 4-Amino-N-(6-methoxy-2-benzothiazolyl)benzamide (313504-92-6) | Benzothiazole | Methoxy, benzamide | Kinase inhibition, antitumor |
| 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-Tetraoxide (39654-92-7) | Dithiolane | Sulfone groups | Oxidative stress modulation |
| (3S,5R)-5-Methylpiperidin-3-ol Hydrochloride (2599854-21-2) | Piperidine | Hydroxyl, methyl | CNS drug intermediates |
Key Observations:
Sulfonamide vs. Sulfone Groups : The target compound’s fluorobenzenesulfonyl group contrasts with the dithiolane sulfone in CAS 39654-92-2. Sulfonamides are typically enzyme inhibitors (e.g., carbonic anhydrase), while sulfones are associated with antioxidant or anti-inflammatory roles .
Benzothiazole derivatives (e.g., CAS 313504-92-6) are known for kinase inhibition due to their planar, heteroaromatic nature .
Fluorine Substitution: The 4-fluorobenzenesulfonyl group may improve metabolic stability and target affinity compared to non-fluorinated analogs, a common strategy in drug design.
Research Findings and Limitations
No experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are available in the provided evidence. In contrast, benzothiazole derivatives like CAS 313504-92-6 have documented antitumor activity in preclinical studies, underscoring the importance of core heterocycle selection for biological activity .
Q & A
Basic: What are the critical synthetic steps for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves three key steps:
Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group via sulfonic acid chloride coupling under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Amide Coupling : React the sulfonylated intermediate with the thiophene-carboxamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic methods are essential for structural validation?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzenesulfonyl proton signals at δ 7.8–8.1 ppm; thiophene methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~465.1 [M+H]⁺) .
- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced: How can reaction yields be optimized given competing side reactions?
Answer:
- DoE (Design of Experiments) : Apply a factorial design to test variables like temperature (20–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.2 equiv. of sulfonyl chloride). Analyze via ANOVA to identify significant factors .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonylation progress and minimize over-reaction .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance amide coupling efficiency .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Answer:
- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 vs. 7.0 alters sulfonamide ionization) and enzyme sources (recombinant vs. tissue-extracted) .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., Lys231 in carbonic anhydrase) that may explain variability .
Advanced: What computational strategies predict metabolic stability of this compound?
Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., sulfonamide cleavage or thiophene oxidation) .
- QM/MM Simulations : Calculate activation energies for hydrolysis pathways in liver microsome models .
- ADME Modeling : Train machine learning models on PubChem datasets to estimate bioavailability and half-life .
Advanced: How to design analogs to improve selectivity for a target enzyme?
Answer:
- SAR Analysis : Modify substituents systematically (e.g., replace 4-fluoro with chloro or methyl groups) and test inhibition against isoforms (e.g., CA-II vs. CA-IX) .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon substitution to prioritize synthetic targets .
- Crystallography : Co-crystallize analogs with the enzyme to guide steric/electronic optimizations .
Basic: What are the stability risks during storage, and how are they mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the sulfonamide group in humid conditions or photooxidation of the thiophene ring .
- Mitigation : Store at –20°C under argon in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS degradation profiling .
Advanced: How to validate contradictory results in cytotoxicity assays?
Answer:
- Dose-Response Repetition : Test 3–4 independent replicates with standardized cell lines (e.g., HepG2 vs. HEK293 discrepancies) .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects.
- ROS Detection : Measure reactive oxygen species (e.g., DCFH-DA assay) to confirm off-target oxidative stress .
Basic: What functional groups drive its pharmacokinetic behavior?
Answer:
- Sulfonamide : Enhances water solubility but may increase renal clearance.
- Thiophene Methyl Groups : Improve metabolic stability by steric hindrance .
- Fluorobenzene : Increases membrane permeability via lipophilicity (logP ~2.8) .
Advanced: How to address low reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline NMR or IR for real-time monitoring of intermediates .
- Solvent Swap Optimization : Replace DMF with 2-MeTHF for easier removal and reduced toxicity .
- QbD (Quality by Design) : Define a design space for critical parameters (e.g., mixing rate, cooling gradient) using multivariate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
